molecular formula C12H22O2 B13183181 {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13183181
M. Wt: 198.30 g/mol
InChI Key: YFPHYYDPQXQCBS-UHFFFAOYSA-N
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Description

{6,8-Dimethyl-1-oxaspiro[45]decan-2-yl}methanol is a chemical compound with the molecular formula C12H22O2 It is characterized by a spirocyclic structure, which includes a spiro[45]decane ring system with an oxirane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol precursor in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}aldehyde or {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}carboxylic acid.

Scientific Research Applications

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific substitution pattern and the presence of a methanol group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(6,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-9-3-5-12(10(2)7-9)6-4-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3

InChI Key

YFPHYYDPQXQCBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC(O2)CO)C(C1)C

Origin of Product

United States

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